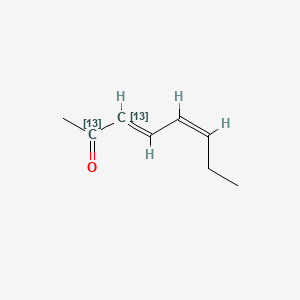
N-Methoxy-N-methylacetamide-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methoxy-N-methylacetamide-d3 is a deuterium-labeled version of N-Methoxy-N-methylacetamide. This compound is often used in scientific research due to its unique properties and applications. The deuterium labeling makes it particularly useful in various analytical and synthetic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Methoxy-N-methylacetamide-d3 can be synthesized by reacting N,O-dimethylhydroxylamine hydrochloride with acetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at low temperatures (0°C) to ensure controlled reaction conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This includes the use of industrial-grade reagents and solvents, as well as efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Methoxy-N-methylacetamide-d3 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding amines.
Oxidation Reactions: It can be oxidized under specific conditions to form corresponding oxides.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as Grignard reagents or organolithium compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Formation of various substituted amides.
Reduction: Formation of N-methylacetamide.
Oxidation: Formation of N-methoxy-N-methylacetamide oxides.
Aplicaciones Científicas De Investigación
N-Methoxy-N-methylacetamide-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of ketones and aldehydes.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the synthesis of complex organic molecules and materials science
Mecanismo De Acción
The mechanism of action of N-Methoxy-N-methylacetamide-d3 involves its role as a stable isotope-labeled compound. The deuterium atoms replace hydrogen atoms, which can alter the compound’s physical and chemical properties. This labeling allows for precise tracking and analysis in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application, such as enzyme interactions in metabolic studies or reaction intermediates in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
N-Methoxy-N-methylacetamide: The non-deuterated version of the compound.
N-Methylacetamide: Lacks the methoxy group and deuterium labeling.
N,O-Dimethylhydroxylamine: A precursor in the synthesis of N-Methoxy-N-methylacetamide-d3.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and synthetic applications. The presence of deuterium atoms allows for enhanced stability and precise tracking in various studies, making it a valuable tool in research and industry .
Propiedades
Fórmula molecular |
C4H9NO2 |
|---|---|
Peso molecular |
106.14 g/mol |
Nombre IUPAC |
2,2,2-trideuterio-N-methoxy-N-methylacetamide |
InChI |
InChI=1S/C4H9NO2/c1-4(6)5(2)7-3/h1-3H3/i1D3 |
Clave InChI |
OYVXVLSZQHSNDK-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(=O)N(C)OC |
SMILES canónico |
CC(=O)N(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,7a-Dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12366226.png)
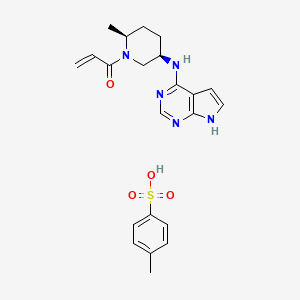
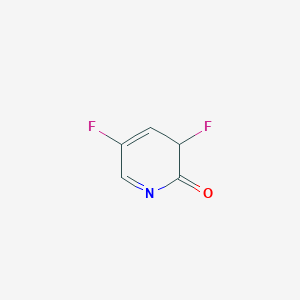

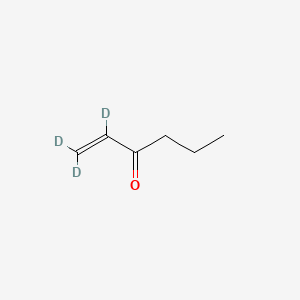
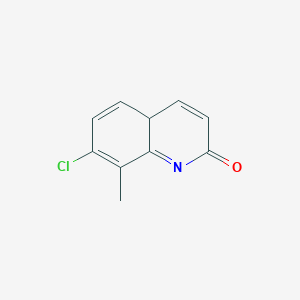
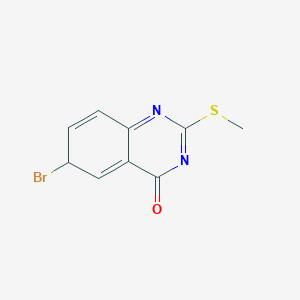
![2-methylsulfanyl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12366271.png)
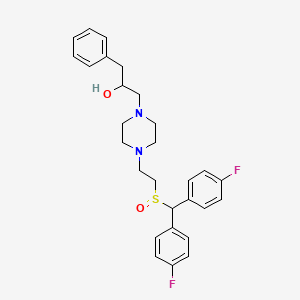

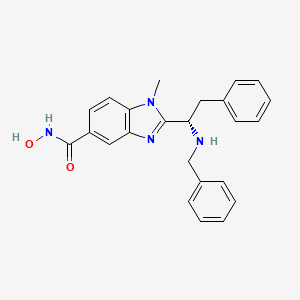
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] docosanethioate;azane](/img/structure/B12366294.png)
![(6aR)-1,2-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium;iodide](/img/structure/B12366296.png)
